molecular formula C17H18N2O2 B6628783 N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide

N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide

Cat. No.: B6628783
M. Wt: 282.34 g/mol
InChI Key: ZQDXVNVJCSMTSO-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes an indenyl group, a pyridine ring, and a carboxamide functional group

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-18-10-9-13(11-16(18)20)17(21)19(2)15-8-7-12-5-3-4-6-14(12)15/h3-6,9-11,15H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDXVNVJCSMTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C(=O)N(C)C2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide typically involves multiple steps, starting with the formation of the indenyl group followed by the introduction of the pyridine ring and the carboxamide group. Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the condensation of indenyl derivatives with pyridine derivatives under controlled conditions.

  • Amidation Reactions: The carboxamide group is introduced through amidation reactions, which require specific reagents and catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the pyridine ring or the carboxamide group.

  • Substitution Reactions: Substitution reactions can introduce new substituents at different positions on the indenyl or pyridine rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide may be studied for its interactions with biological targets, such as enzymes and receptors. Its potential as a bioactive compound in drug discovery is an area of active research.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties may enhance the performance of these materials.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2,3-dihydro-1H-inden-1-yl)benzamide: This compound shares the indenyl group but has a benzamide group instead of a pyridine ring.

  • N-(2,3-dihydro-1H-inden-1-yl)pyridine-2-carboxamide: Similar to the target compound but with a different position of the carboxamide group on the pyridine ring.

Uniqueness: N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds.

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